REACTION_SMILES
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[C:21](=[O:22])([OH:23])[O-:24].[CH:11]([N-:12][CH:13]([CH3:14])[CH3:15])([CH3:16])[CH3:17].[I:19][CH3:20].[Li+:18].[Na+:25].[O:26]1[CH2:27][CH2:28][CH2:29][CH2:30]1.[s:1]1[cH:2][cH:3][c:4]2[c:5]1[CH2:6][CH2:7][CH2:8][C:9]2=[O:10]>>[s:1]1[cH:2][cH:3][c:4]2[c:5]1[CH2:6][CH2:7][CH:8]([CH3:11])[C:9]2=[O:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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CC(C)[N-]C(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)[N-]C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCCc2sccc21
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Name
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Type
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product
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Smiles
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CC1CCc2sccc2C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |